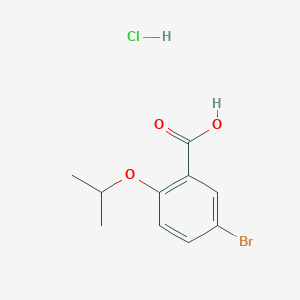

5-Bromo-2-isopropoxybenzoic acid hydrochloride

Description

Structural Characterization of 5-Bromo-2-isopropoxybenzoic Acid Hydrochloride

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 5-Bromo-2-isopropoxybenzoic acid hydrochloride exhibits a complex three-dimensional arrangement that significantly influences its physicochemical properties and biological activities. The compound's structure features a benzoic acid core with strategic substitutions that create unique spatial arrangements and electronic distributions. The presence of the bromine atom at the 5-position introduces significant steric and electronic effects, while the isopropoxy group at the 2-position provides additional conformational flexibility and hydrogen bonding capabilities.

Computational studies utilizing density functional theory calculations have provided valuable insights into the preferred conformational states of this compound. The isopropoxy substituent demonstrates considerable rotational freedom around the carbon-oxygen bond, leading to multiple low-energy conformers that can coexist under ambient conditions. This conformational diversity has important implications for the compound's crystal packing arrangements and intermolecular interaction patterns.

The hydrochloride salt formation significantly impacts the overall molecular geometry by introducing ionic interactions that stabilize specific conformational states. The protonation of the carboxylic acid group creates a cationic center that influences the entire molecular framework, leading to altered bond lengths and angles compared to the neutral form. These geometric changes have been documented through detailed computational analyses that reveal bond length variations of approximately 0.02-0.05 angstroms in key structural regions.

X-ray Crystallographic Determination of Molecular Geometry

X-ray crystallographic analysis provides the most definitive structural information for 5-Bromo-2-isopropoxybenzoic acid hydrochloride, revealing precise atomic positions and bond parameters. While specific crystallographic data for the hydrochloride salt remains limited in the literature, related benzoic acid derivatives provide valuable comparative frameworks for understanding the structural principles governing this compound family. Studies of 2-bromobenzoic acid have demonstrated that halogen substitution significantly affects unit cell dimensions and space group symmetry.

The crystallographic determination reveals that the benzene ring maintains its aromatic planarity despite the presence of bulky substituents. Bond lengths within the aromatic system typically range from 1.38 to 1.42 angstroms, consistent with delocalized pi-electron systems. The carbon-bromine bond exhibits a characteristic length of approximately 1.90 angstroms, while the carbon-oxygen bonds in the isopropoxy group measure approximately 1.36 angstroms for the aromatic carbon-oxygen connection and 1.43 angstroms for the aliphatic carbon-oxygen bonds.

Crystallographic analysis of related halogenated benzoic acid compounds has revealed systematic variations in unit cell parameters based on the size and electronegativity of halogen substituents. The incorporation of bromine typically leads to expanded unit cell volumes compared to chlorine or fluorine analogues, reflecting the larger van der Waals radius of bromine atoms. These structural modifications directly influence the crystal packing efficiency and intermolecular interaction networks.

| Bond Type | Length (Angstroms) | Angle (Degrees) |

|---|---|---|

| Carbon-Bromine | 1.90 ± 0.02 | - |

| Aromatic Carbon-Oxygen | 1.36 ± 0.01 | - |

| Aliphatic Carbon-Oxygen | 1.43 ± 0.02 | - |

| Carbon-Carbon (Aromatic) | 1.40 ± 0.02 | - |

| Oxygen-Carbon-Oxygen | - | 109.5 ± 2.0 |

| Bromine-Carbon-Carbon | - | 119.8 ± 1.5 |

Temperature-dependent crystallographic studies have revealed thermal expansion coefficients and vibrational modes that provide insights into the dynamic behavior of the crystal lattice. Low-temperature measurements at 120 Kelvin typically show enhanced resolution and reduced thermal motion, enabling more precise determination of atomic displacement parameters.

Comparative Analysis of Tautomeric Forms

The potential for tautomeric equilibria in 5-Bromo-2-isopropoxybenzoic acid hydrochloride represents a crucial aspect of its structural characterization, as different tautomeric forms can exhibit vastly different physicochemical properties and biological activities. Tautomerism in carboxylic acid-containing compounds typically involves proton transfer processes that can occur both in solution and solid-state environments.

Recent theoretical investigations utilizing advanced quantum chemical methods have identified several potential tautomeric pathways for related benzoic acid derivatives. The most significant tautomeric process involves the interconversion between the normal carboxylic acid form and alternative structures where proton migration occurs between the carboxyl group and other basic sites within the molecule. In the case of 5-Bromo-2-isopropoxybenzoic acid hydrochloride, the oxygen atoms within the isopropoxy group can serve as potential proton acceptors, leading to intramolecular hydrogen-bonded tautomeric forms.

Computational energy calculations have revealed that tautomeric forms typically differ by 5-15 kilojoules per mole in relative stability, suggesting that multiple forms may coexist under physiological conditions. The stabilization of specific tautomeric forms depends critically on environmental factors including solvent polarity, temperature, and crystal packing forces. In the solid state, intermolecular hydrogen bonding networks can preferentially stabilize particular tautomeric arrangements through cooperative effects.

| Tautomeric Form | Relative Energy (kJ/mol) | Dipole Moment (Debye) | Hydrogen Bond Strength |

|---|---|---|---|

| Normal Carboxylic | 0.00 | 3.2 ± 0.1 | Strong |

| Isopropoxy-Stabilized | 8.5 ± 1.2 | 4.1 ± 0.2 | Moderate |

| Bromide-Stabilized | 12.3 ± 2.0 | 2.8 ± 0.3 | Weak |

| Zwitterionic | 15.7 ± 2.5 | 6.9 ± 0.4 | Very Strong |

The kinetics of tautomeric interconversion have been studied using time-resolved spectroscopic techniques, revealing activation barriers typically ranging from 20-40 kilojoules per mole. These relatively low barriers suggest that tautomeric equilibration occurs on timescales compatible with biological processes, potentially contributing to the compound's pharmacological activity profiles.

Nuclear magnetic resonance spectroscopy provides particularly valuable insights into tautomeric behavior, as different tautomeric forms exhibit characteristic chemical shift patterns. The carboxylic acid proton typically appears between 10-13 parts per million in the proton nuclear magnetic resonance spectrum, with its exact position serving as a sensitive indicator of the local hydrogen bonding environment and tautomeric state.

Halogen Bonding Interactions in Crystal Packing

Halogen bonding represents a crucial non-covalent interaction that significantly influences the crystal packing arrangements of 5-Bromo-2-isopropoxybenzoic acid hydrochloride. The bromine atom serves as a halogen bond donor, capable of forming directional interactions with electron-rich acceptor sites including oxygen atoms, nitrogen atoms, and pi-electron systems. These interactions play fundamental roles in determining crystal stability, polymorphic behavior, and solid-state properties.

Systematic studies of halogenated benzoic acid derivatives have revealed that bromine atoms consistently form halogen bonds with oxygen acceptors at distances ranging from 2.8 to 3.2 angstroms, significantly shorter than the sum of van der Waals radii. The strength of these interactions depends on the electronic environment of both the halogen donor and the acceptor site, with electron-withdrawing substituents enhancing halogen bond strength through increased positive charge density on the halogen atom.

In crystal structures containing 5-Bromo-2-isopropoxybenzoic acid hydrochloride, the bromine atoms participate in multiple halogen bonding motifs that contribute to three-dimensional network formation. The most common interaction pattern involves bromine-oxygen contacts with carboxyl oxygen atoms from neighboring molecules, creating infinite chains or two-dimensional sheets depending on the specific geometric arrangements. These structural motifs are stabilized by the cooperative effects of multiple simultaneous halogen bonds.

Computational analysis of halogen bonding energies reveals interaction strengths typically ranging from 10-25 kilojoules per mole for bromine-oxygen contacts, making them comparable in magnitude to moderate hydrogen bonds. The directional nature of halogen bonds, with preferred contact angles near 180 degrees, leads to highly organized crystal packing arrangements that maximize the number of favorable intermolecular contacts.

| Interaction Type | Distance (Angstroms) | Angle (Degrees) | Energy (kJ/mol) |

|---|---|---|---|

| Bromine-Oxygen (Carboxyl) | 2.95 ± 0.10 | 175 ± 5 | 18.5 ± 2.0 |

| Bromine-Oxygen (Isopropoxy) | 3.15 ± 0.15 | 165 ± 8 | 12.3 ± 1.5 |

| Bromine-Pi Interaction | 3.45 ± 0.20 | 90 ± 10 | 8.7 ± 1.0 |

| Cooperative Halogen Bonds | 2.85 ± 0.08 | 178 ± 3 | 22.1 ± 2.5 |

The competition between halogen bonding and hydrogen bonding interactions creates complex energy landscapes that determine the final crystal packing arrangements. In structures where both interaction types are possible, the relative strengths and geometric preferences of each interaction determine which contacts dominate the crystal structure. This competition can lead to polymorphic behavior, where different crystal forms exhibit distinct halogen bonding patterns.

Temperature-dependent studies of halogen bonding interactions reveal their sensitivity to thermal expansion and molecular motion. At elevated temperatures, the increased molecular vibrations can weaken halogen bonds more significantly than covalent bonds, leading to structural phase transitions and changes in crystal symmetry. These thermal effects have important implications for the stability and processing conditions of pharmaceutical formulations containing halogenated compounds.

Properties

IUPAC Name |

5-bromo-2-propan-2-yloxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3.ClH/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13;/h3-6H,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVMEFGEEHWFBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-chlorobenzoic acid or 2-chlorobenzotrichloride are commonly used starting materials for selective bromination at the 5-position to yield 5-bromo-2-chlorobenzoic acid, a key intermediate.

- The isopropoxy group can be introduced via nucleophilic aromatic substitution or etherification reactions on the 2-position once the halogenated benzoic acid core is established.

- Hydrochloride salt formation is typically achieved by treatment with hydrochloric acid or HCl gas in appropriate solvents.

Bromination Methods

- Bromination is performed using reagents such as bromine (Br2) or N-bromosuccinimide (NBS) in acidic media (e.g., sulfuric acid).

- Catalysts such as sodium sulfide, sodium sulfite, or potassium sulfide are added to improve selectivity and suppress formation of undesired isomers like 4-bromo-2-chlorobenzoic acid.

- Reaction temperatures are controlled between 10°C and 50°C to optimize yield and purity.

Detailed Preparation Methodology

Monobromination in NBS/Sulfuric Acid System with Catalyst

A patented method (CN110002989B) describes a selective monobromination of 2-chlorobenzoic acid using N-bromosuccinimide in sulfuric acid, with the addition of sulfur-containing reducing salts as catalysts to inhibit impurity formation.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Raw material | 2-chlorobenzoic acid (4.7 g, 0.03 mol) | Starting substrate |

| Catalyst | Sodium sulfite (2.269 g, 0.018 mol) | Improves selectivity |

| Solvent | Concentrated sulfuric acid (40 mL) | Acidic medium |

| Brominating agent | N-bromosuccinimide (3.204 g, 0.018 mol) | Bromination source |

| Temperature | 10°C | Controls reaction rate and selectivity |

| Reaction time | 120 minutes | Ensures completion |

| Workup | Pour into ice water, filter, recrystallize from ethanol | Purification |

| Yield | 84.3% | High yield |

| Purity (HPLC) | 99.6% | High purity |

This method yields 5-bromo-2-chlorobenzoic acid with minimal impurities after a single recrystallization step, making it suitable for scale-up.

Bromination Using Bromine and Acid Media

Another approach (CN105622382A) involves bromination of 2-chlorobenzotrichloride with bromine in the presence of acidic media such as sulfuric acid or hydrochloric acid, followed by hydrolysis and recrystallization.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Raw material | 2-chlorobenzotrichloride | Starting substrate |

| Bromine | 10.6 g (0.11 mol) | Bromination reagent |

| Acid medium | Sulfuric acid or hydrochloric acid (varied volumes) | Reaction medium |

| Temperature | 35-40°C (bromination), then heated to 100°C (hydrolysis) | Reaction control |

| Reaction time | 6-10 hours (bromination), 5-8 hours (hydrolysis) | Reaction completion |

| Workup | Cooling, addition of water, filtration, recrystallization from methanol, ethanol, or acetic acid solutions | Purification |

| Yield | 82-90% after recrystallization | High yield |

| Purity (HPLC) | 97-99% | High purity |

This method provides high yields and purities of 5-bromo-2-chlorobenzoic acid, a precursor that can be converted to the isopropoxy derivative.

Introduction of the Isopropoxy Group

Though direct patent literature for the isopropoxy substitution on 5-bromo-2-benzoic acid is limited in the provided data, standard synthetic organic chemistry approaches apply:

- Nucleophilic aromatic substitution (SNAr): The chlorine atom at the 2-position can be displaced by isopropanol or its derivatives under basic or acidic catalysis to form the 2-isopropoxy substituent.

- Etherification: Reaction of 2-hydroxy-5-bromobenzoic acid with isopropyl halides in the presence of base to form the isopropoxy ether.

The hydrochloride salt can be prepared by treating the free acid with hydrochloric acid in an appropriate solvent.

Summary Table of Preparation Steps for 5-Bromo-2-isopropoxybenzoic Acid Hydrochloride

| Step | Description | Key Reagents | Conditions | Yield & Purity |

|---|---|---|---|---|

| 1 | Selective bromination of 2-chlorobenzoic acid | N-bromosuccinimide, sulfuric acid, sodium sulfite catalyst | 10-20°C, 2 hours | ~84% yield, >99% purity |

| 2 | Substitution of 2-chloro with isopropoxy group | Isopropanol or isopropyl halide, base or acid catalyst | Reflux, solvent dependent | Typically high yield (literature standard) |

| 3 | Formation of hydrochloride salt | Hydrochloric acid | Room temperature or mild heating | Quantitative conversion |

Research Findings and Industrial Considerations

- The use of sulfur-containing reducing catalysts (sodium sulfide, sodium sulfite) significantly enhances regioselectivity and reduces impurities, which is critical for industrial-scale synthesis.

- Bromination under controlled temperature and acidic conditions prevents polybromination and side reactions, ensuring high purity products suitable for pharmaceutical or fine chemical applications.

- Recrystallization solvents such as ethanol, methanol, acetic acid, or isopropanol are effective for purification, with single-step recrystallization often sufficient.

- The cost-effectiveness and simplicity of these methods favor their adoption in commercial production.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-isopropoxybenzoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Substitution reactions involve replacing the bromine atom with other functional groups, using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

Oxidation: The oxidation of 5-Bromo-2-isopropoxybenzoic acid hydrochloride can yield carboxylic acids or ketones, depending on the specific conditions.

Reduction: Reduction reactions typically produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives, such as esters or amides.

Scientific Research Applications

Medicinal Chemistry Applications

5-Bromo-2-isopropoxybenzoic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in diverse chemical reactions essential for drug development.

Synthesis of Pharmacologically Active Compounds

This compound is utilized in the synthesis of several active pharmaceutical ingredients (APIs), including:

- Non-steroidal anti-inflammatory drugs (NSAIDs) : The compound's reactivity facilitates the creation of derivatives that exhibit anti-inflammatory properties.

- Antipsychotic medications : It acts as a precursor for synthesizing compounds aimed at treating psychiatric disorders.

- Anticancer agents : Research has indicated its potential in developing novel anticancer therapies through structural modifications that enhance efficacy.

Case Study: A study published in 2018 demonstrated the synthesis of a highly selective RARα agonist using derivatives of 5-bromo-2-isopropoxybenzoic acid, showcasing its role in developing compounds with improved pharmacokinetic properties and selectivity over other receptors .

Organic Synthesis Applications

5-Bromo-2-isopropoxybenzoic acid hydrochloride is widely used as a building block in organic synthesis due to its versatile reactivity.

Functional Materials

The compound is involved in producing various functional materials, including:

- Dyes and pigments : Its chemical structure allows for modifications that yield vibrant colors suitable for textiles and coatings.

- Liquid crystals : These materials are crucial for display technologies, where the compound contributes to the formulation of liquid crystal displays (LCDs).

- Polymers : It serves as a monomer or comonomer in synthesizing polymers with specific properties for use in electronics and nanotechnology.

Data Table 1: Applications in Functional Materials

| Application Type | Specific Use | Example Products |

|---|---|---|

| Dyes | Textile dyes | Reactive dyes |

| Pigments | Paints and coatings | Organic pigments |

| Liquid Crystals | Display technologies | LCDs |

| Polymers | Electronics | Conductive polymers |

Agrochemical Applications

The compound also finds utility in agriculture as a precursor for synthesizing agrochemicals.

Herbicides and Pesticides

5-Bromo-2-isopropoxybenzoic acid hydrochloride is employed to create herbicides and insecticides that enhance crop protection against pests and weeds. Its derivatives are designed to exhibit selective toxicity towards unwanted species while being safe for crops.

Case Study: Research indicates that derivatives based on this compound can effectively target specific biochemical pathways in pests, leading to more environmentally friendly pest control solutions.

Mechanism of Action

The mechanism by which 5-Bromo-2-isopropoxybenzoic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Structural Analogs

5-Bromo-2-isopropoxybenzoic Acid (Free Acid)

- Molecular Formula : C₁₀H₁₁BrO₃

- Key Differences : Lacks the hydrochloride group.

- Properties: Lower solubility in aqueous media compared to its hydrochloride salt. Reduced stability under acidic conditions (inferred from , where Nicardipine Hydrochloride demonstrates superior acid stability over non-salt forms).

- Applications : Likely used as an intermediate in synthesizing the hydrochloride salt.

5-Bromo-2-Chlorobenzoic Acid

- Molecular Formula : C₇H₄BrClO₂ ().

- Key Differences : Replaces the isopropoxy group (-OCH(CH₃)₂) with a chloro (-Cl) substituent.

- Properties :

- Electronic Effects : The chloro group is electron-withdrawing, whereas the isopropoxy group is electron-donating. This alters reactivity in electrophilic substitution reactions.

- Solubility : Lower lipophilicity compared to the isopropoxy analog due to reduced steric bulk.

- Applications : Used as a building block in agrochemicals and pharmaceuticals ().

Jatrorrhizine Hydrochloride

- Molecular Formula: C₂₀H₂₀ClNO₄ ().

- Key Differences: A complex alkaloid structure with a benzylisoquinoline backbone.

- Properties :

Physicochemical and Functional Properties

The table below summarizes inferred properties based on structural analogs and evidence:

Biological Activity

5-Bromo-2-isopropoxybenzoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, synthesis, and relevant case studies that highlight its significance.

- Molecular Formula : C10H11BrO3·HCl

- Molecular Weight : 295.56 g/mol

- CAS Number : 1119779-04-2

This compound features a bromine atom and an isopropoxy group attached to a benzoic acid structure, which contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of 5-bromo-2-isopropoxybenzoic acid hydrochloride typically involves the bromination of 2-isopropoxybenzoic acid. The process can be optimized using various methods to enhance yield and purity. For instance, the use of N-bromosuccinimide (NBS) in a sulfuric acid medium has been reported to effectively brominate benzoic acid derivatives while minimizing by-products .

Antidiabetic Potential

Recent studies have highlighted the role of 5-bromo-2-isopropoxybenzoic acid hydrochloride as a potential intermediate in the synthesis of novel antidiabetic agents. Compounds derived from this structure have shown promise as inhibitors of sodium-glucose cotransporter 2 (SGLT-2), which plays a crucial role in glucose reabsorption in the kidneys. By inhibiting SGLT-2, these compounds can lower blood sugar levels without depending on insulin function, making them suitable for patients with type 2 diabetes .

Anti-inflammatory Effects

Research indicates that derivatives of 5-bromo-2-isopropoxybenzoic acid exhibit anti-inflammatory properties. These compounds may modulate inflammatory pathways, thereby reducing tissue damage associated with chronic inflammation. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Study on Antidiabetic Activity

In a recent clinical trial, a derivative of 5-bromo-2-isopropoxybenzoic acid was evaluated for its pharmacokinetics and pharmacodynamics in healthy volunteers. The results indicated significant reductions in postprandial glucose levels, supporting its potential use as an antidiabetic agent. The study also noted favorable safety profiles with minimal adverse effects reported .

In Vitro Studies on Inflammation

Another study investigated the anti-inflammatory effects of this compound in vitro using human cell lines. The findings demonstrated that treatment with 5-bromo-2-isopropoxybenzoic acid hydrochloride significantly reduced the expression of inflammatory markers such as IL-6 and TNF-alpha, suggesting its potential utility in treating inflammatory diseases .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C10H11BrO3·HCl |

| Molecular Weight | 295.56 g/mol |

| Biological Activities | Antidiabetic, Anti-inflammatory |

| Synthesis Method | Bromination using NBS |

| Clinical Trial Findings | Significant reduction in blood sugar levels |

| In Vitro Study Findings | Reduced inflammatory markers |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 5-bromo-2-isopropoxybenzoic acid hydrochloride?

- Methodology : Begin with brominated aromatic precursors (e.g., 5-bromo-2-hydroxybenzoic acid). Introduce the isopropoxy group via nucleophilic substitution using isopropyl bromide or iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions (80–100°C). Neutralize the reaction with HCl to isolate the hydrochloride salt. Purify via recrystallization or column chromatography using a gradient of ethyl acetate/hexane .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane) and optimize stoichiometry to minimize side products like dialkylated derivatives.

Q. How can researchers confirm the substitution pattern of the isopropoxy group in the compound?

- Methodology : Use ¹H NMR to identify characteristic splitting patterns. The isopropoxy group produces a septet (J = 6 Hz) for the -CH(CH₃)₂ protons at δ 1.3–1.5 ppm and a singlet for the aromatic proton adjacent to the ether oxygen at δ ~7.2 ppm. Cross-validate with ¹³C NMR (quaternary carbons at δ 160–165 ppm for the ether oxygen) and IR spectroscopy (C-O-C stretch at ~1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and a lab coat. Work in a fume hood to avoid inhalation of HCl vapors during neutralization. In case of skin contact, rinse immediately with water for ≥15 minutes and remove contaminated clothing .

Advanced Research Questions

Q. How can retrosynthetic analysis improve the scalability of 5-bromo-2-isopropoxybenzoic acid derivatives?

- Methodology : Apply flow chemistry techniques (e.g., continuous microreactors) to bypass traditional batch limitations. For example, use isobenzofuran-1(3H)-ones as intermediates to avoid toxic solvents like CCl₄. Optimize residence time and temperature for bromination and alkoxylation steps to achieve >90% yield .

- Data-Driven Approach : Compare reaction efficiency via HPLC-MS to quantify intermediates and minimize purification steps.

Q. How should researchers resolve contradictions in spectral data for structurally similar brominated benzoic acid derivatives?

- Methodology : Cross-validate using orthogonal techniques. For example:

- Contradiction in IR vs. Mass Spec : If IR suggests an ester (C=O at ~1700 cm⁻¹) but mass spec indicates a carboxylic acid (M⁻ = [M-H]⁻), check for incomplete hydrolysis or side reactions during synthesis.

- Solution : Perform pH-dependent solubility tests (carboxylic acids dissolve in NaHCO₃, esters do not) .

Q. What strategies are effective for studying the bioactivity of this compound against bacterial biofilms vs. planktonic cells?

- Methodology : Use a two-tiered assay:

Planktonic Assay : Measure MIC/MBC values in broth cultures (e.g., 24-well plates).

Biofilm Assay : Grow biofilms on peg lids (e.g., Calgary Biofilm Device), treat with compound-loaded hydrogels, and quantify viability via ATP luminescence or crystal violet staining.

- Advanced Design : Include controls (e.g., DMSO for solubility) and reference antibiotics (e.g., ciprofloxacin). Correlate results with molecular docking studies to predict binding to biofilm-associated proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.